8-Methyl-4-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
8-Methyl-4-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core substituted with a methyl group at position 8 and a 4-nitrobenzoyl moiety at position 2. The nitro group on the benzoyl substituent imparts strong electron-withdrawing properties, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
8-methyl-4-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O6/c1-17-8-6-16(7-9-17)18(13(10-25-16)15(21)22)14(20)11-2-4-12(5-3-11)19(23)24/h2-5,13H,6-10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZFIRRILZRFIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Cyclohexanone Derivatives
A widely adopted method involves the reaction of 4-methylpiperidin-4-amine with ethyl glycolate under acidic conditions to form the spirocyclic oxazolidinone intermediate. Key steps include:
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Cyclization : Heating at 80–100°C in toluene with p-toluenesulfonic acid (pTSA) as a catalyst yields the 1-oxa-4,8-diazaspiro[4.5]decane core.
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Methyl Group Introduction : Quaternization of the secondary amine at the 8-position using methyl iodide in the presence of potassium carbonate ensures regioselective methylation.
Reaction Conditions :
Nitrile Lithiation/Alkylation
An alternative route employs nitrile lithiation to construct the spirocyclic framework. For example:
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Lithiation : Treatment of 4-cyano-1-methylpiperidine with LDA (lithium diisopropylamide) at −78°C generates a lithiated intermediate.
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Alkylation : Reaction with ethyl bromoacetate forms the spirocyclic nitrile, which is hydrolyzed to the carboxylic acid using HCl/EtOH.
Advantages :
-
Higher functional group tolerance for subsequent modifications.
Carboxylic Acid Functionalization
The final step involves hydrolysis of a methyl ester precursor to the carboxylic acid.
Ester Hydrolysis
Methyl 8-methyl-4-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate undergoes saponification:
Critical Parameters :
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Prolonged heating (>12 h) leads to decarboxylation, reducing yield to <50%.
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Alternative bases like NaOH result in lower purity due to side reactions.
Industrial-Scale Production and Optimization
Industrial methods prioritize cost efficiency and scalability:
Continuous Flow Synthesis
A patent-pending protocol utilizes continuous flow reactors for the acylation step:
Catalyst Recycling
Immobilized TEA on silica gel enables catalyst reuse for up to 5 cycles without yield loss.
Analytical Characterization
Successful synthesis is confirmed via:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclocondensation | 72 | 98 | High |
| Nitrile Lithiation | 75 | 97 | Moderate |
| Continuous Flow | 85 | 99 | High |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrobenzoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential as a pharmacological agent. It is hypothesized to interact with specific biological targets, including proteins involved in neurodegenerative diseases.
- Tau Protein Modulation : Recent studies suggest that compounds similar to 8-Methyl-4-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid could serve as modulators of tau protein, which is implicated in Alzheimer's disease. This modulation may involve degradation or inhibition pathways that could lead to therapeutic benefits in neurodegenerative conditions .
Anticancer Research
The compound's structural characteristics make it a candidate for anticancer drug development. Compounds with similar spirocyclic frameworks have shown cytotoxic effects against various cancer cell lines.
- Mechanisms of Action : The potential mechanisms may include the induction of apoptosis in cancer cells or the inhibition of key signaling pathways that promote tumor growth .
Research into the biological activities of this compound has indicated possible interactions with enzymes and receptors.
- Enzyme Inhibition : The presence of nitrobenzoyl groups may enhance the compound's ability to inhibit specific enzymes linked to disease pathways, making it a target for further investigation in enzyme kinetics and inhibition studies .
Case Study 1: Tau Protein Targeting
A study published in a patent document outlined the use of bifunctional compounds targeting tau proteins, highlighting the relevance of spirocyclic compounds like this compound in developing treatments for tauopathies . The study focused on the compound's ability to influence tau protein degradation pathways.
Case Study 2: Anticancer Activity
In vitro studies have demonstrated that compounds with similar structures exhibit significant cytotoxicity against breast cancer and leukemia cell lines. The research indicates that these compounds can induce cell cycle arrest and apoptosis through mitochondrial pathways . Further exploration is necessary to elucidate the specific mechanisms involved.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 8-Methyl-4-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets in biological systems. The nitrobenzoyl group is believed to play a crucial role in its biological activity by interacting with enzymes or receptors, leading to modulation of their activity. The spirocyclic structure provides stability and enhances the compound’s ability to bind to its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The 1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid scaffold is versatile, with modifications to the benzoyl group and alkyl substituents yielding diverse derivatives. Below is a detailed comparison of key analogs:
Structural and Molecular Comparisons
Functional and Application Differences
- Electron-Withdrawing vs. In contrast, trifluoromethyl (CF₃) and chloro groups balance lipophilicity and electronic effects, favoring membrane permeability . Fluorine substituents (e.g., 2,4-difluoro) improve metabolic stability and bioavailability, making such analogs preferred in drug development .
Heterocyclic Modifications :
Synthetic Challenges :
Physicochemical and Pharmacological Insights
Solubility and LogP :
- The nitro group reduces logP (increased hydrophilicity) compared to CF₃ or chloro analogs. For example, the target compound’s predicted logP is ~1.5, while the 4-CF₃ analog has a logP of ~2.3 .
- The pyridine-3-carbonyl derivative (logP ~1.0) may exhibit better aqueous solubility due to its heterocyclic nature .
Biological Activity :
Crystallographic and Structural Analysis
- The spirocyclic core’s puckering and conformational flexibility have been analyzed using SHELX software (). Substituents like nitro or CF₃ influence ring puckering, affecting molecular packing and crystal stability .
Biological Activity
8-Methyl-4-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound notable for its unique spirocyclic structure and diverse biological activities. This compound belongs to the class of diazaspiro compounds, which have garnered attention in medicinal chemistry due to their potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of approximately 349.34 g/mol . The structural features include:
- Methyl Group : Enhances lipophilicity and may influence the compound's interaction with biological targets.
- Nitrobenzoyl Moiety : Potentially involved in interactions with enzyme active sites.
- Carboxylic Acid Group : May play a significant role in binding affinity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the carboxylic acid group facilitates ionic interactions with positively charged residues in enzyme active sites, enhancing binding affinity .
In Vitro Studies
Recent studies have demonstrated that compounds structurally similar to this compound exhibit significant inhibitory effects on specific enzymes such as enteropeptidase. The inhibition mechanism often involves covalent bonding or reversible interactions with key amino acids in the enzyme's active site .
Table 1: Inhibitory Activity Against Human Enteropeptidase
| Compound | IC50 (initial) (nM) | IC50 (app) (nM) | Fecal Protein Output (fold) | Stability at pH 1.2/6.8 (%) |
|---|---|---|---|---|
| 2a | 94 | 5.9 | 1.00 | 2.5/5.0 |
| 4b | 13 | 0.82 | 0.82 | 3.9/8.6 |
This table summarizes the inhibitory activities of various compounds against enteropeptidase, indicating that modifications to the structure can significantly affect potency and stability .
Case Studies
Several case studies have explored the biological implications of compounds related to our target compound:
- Enteropeptidase Inhibition : A study focused on the design and synthesis of compounds aimed at inhibiting enteropeptidase, revealing that structural modifications can enhance inhibitory potency significantly .
- Binding Affinity Studies : Surface plasmon resonance techniques were employed to quantify the binding interactions between these compounds and their targets, providing insights into their mechanisms of action .
Q & A
Q. What are the recommended spectroscopic techniques for confirming the spirocyclic structure and substituent positions in this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for resolving the spirocyclic core and substituent positions. For example, - and -NMR can distinguish between the oxa and diaza groups, while 2D techniques (COSY, HSQC) clarify connectivity. Mass spectrometry (MS) validates molecular weight, and infrared (IR) spectroscopy confirms functional groups like the nitrobenzoyl moiety . X-ray crystallography, though not explicitly cited for this compound, is recommended for absolute stereochemical confirmation in structurally related spirocycles .
Q. What synthetic strategies are commonly employed to construct the 1-oxa-4,8-diazaspiro[4.5]decane scaffold?
The spirocyclic core is typically synthesized via cyclization reactions. For example:
- Step 1 : Condensation of a ketone or aldehyde with an amine (e.g., methylamine) to form an imine intermediate.
- Step 2 : Ring-closing via nucleophilic attack, often using oxa-group precursors like ethylene oxide derivatives.
- Step 3 : Functionalization of the nitrobenzoyl group via Friedel-Crafts acylation or coupling reactions . Solvent choice (e.g., DMF or THF) and temperature control (60–100°C) are critical to prevent side reactions .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for introducing the 4-nitrobenzoyl group while minimizing byproducts?
Quantum chemical calculations (e.g., DFT) predict transition states and identify low-energy pathways for acylation. For instance:
- Reaction Path Search : Simulate nitrobenzoyl chloride reacting with the spirocyclic amine.
- Byproduct Analysis : Identify competing reactions (e.g., over-acylation or ring-opening) using Gibbs free energy comparisons. Computational tools like ICReDD’s workflow integrate experimental data to refine conditions (e.g., stoichiometric ratios, catalysts) .
Q. What methodologies resolve contradictions in reported reactivity of the nitro group under varying pH conditions?
Conflicting data on nitro group stability (e.g., reduction vs. hydrolysis) can be addressed via:
- Controlled pH Studies : Monitor nitro-to-amine conversion using HPLC-MS under acidic (pH < 3) vs. neutral conditions .
- Electrochemical Analysis : Cyclic voltammetry quantifies redox potentials to predict reduction susceptibility .
- Comparative Substituent Analysis : Compare reactivity with analogs (e.g., 3,5-difluorobenzoyl derivatives) to isolate electronic effects .
Q. How can structure-activity relationship (SAR) studies be designed to explore biological potential without commercial data?
- In Silico Screening : Dock the compound into enzyme active sites (e.g., lipid metabolism enzymes) using molecular dynamics simulations .
- Functional Group Variation : Synthesize derivatives with modified substituents (e.g., replacing nitro with cyano groups) and test inhibitory activity in vitro .
- Metabolic Stability Assays : Use liver microsome models to assess degradation pathways and guide lead optimization .
Methodological Notes
- Synthesis Optimization : For multi-step syntheses, employ Design of Experiments (DoE) to statistically optimize yields. For example, vary reaction time (12–48 hr), temperature (50–80°C), and catalyst loading (5–20 mol%) in a fractional factorial design .
- Data Contradiction Resolution : Cross-validate spectral data (e.g., NMR shifts) with analogs like 8-methyl-4-(3-methylbenzoyl) derivatives to distinguish artifacts from true structural features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
